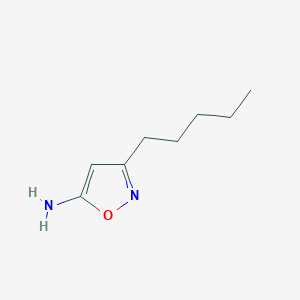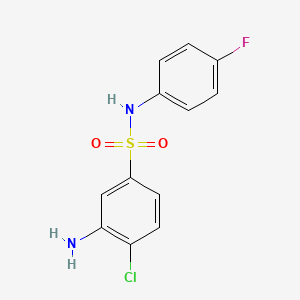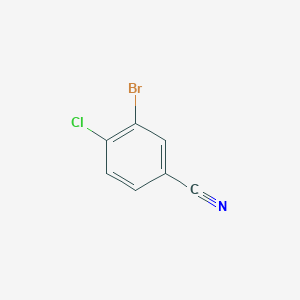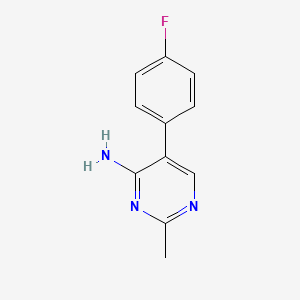
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, also known as 4-FMP, is a heterocyclic aromatic amine compound that has been studied for its potential applications in scientific research. 4-FMP is a colorless solid that is soluble in water and other polar solvents and is an important intermediate in the synthesis of several pharmaceuticals. It has been used in the synthesis of a wide range of compounds and can be used in the development of drugs for a variety of diseases.
Aplicaciones Científicas De Investigación
Anticancer Properties
- Tubulin Inhibition Mechanism : A study on triazolopyrimidines, closely related to pyrimidin-4-amines, has demonstrated their anticancer activity through a unique mechanism of inhibiting tubulin polymerization. These compounds do not bind competitively with paclitaxel but instead inhibit the binding of vincas to tubulin, showcasing a novel approach to overcoming multidrug resistance in cancer therapy (N. Zhang et al., 2007).
Diagnostic and Therapeutic Research
- Fluorescent Probes for Metal Ions : Research on BODIPY-based fluorescent probes, which include pyrimidine derivatives, indicates their utility in detecting transition and heavy metal ions. These probes can form complexes with metals like Ni2+, Cu2+, and Zn2+, highlighting their potential for applications in environmental monitoring and medical diagnostics (W. Qin et al., 2016).
Kinase Inhibition for Anticancer Therapy
- Novel Kinase Inhibitors : The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines demonstrates their potential as kinase inhibitors, which are crucial in anticancer agents like 5-fluorouracil (5-FU). This research pathway provides a foundation for developing targeted therapies against various cancers (H. Wada et al., 2012).
Enzyme Inhibition for Antitumor Activity
- Dihydrofolate Reductase Inhibition : Pyrimidine derivatives have been studied for their role as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Their activity showcases the therapeutic potential in treating opportunistic infections and as antitumor agents (C. Robson et al., 1997).
Drug Development and Pharmacokinetics
- Fluoropyrimidine Carbamate Design : Research into the design of capecitabine, a novel oral fluoropyrimidine carbamate that is selectively converted to 5-FU in tumors, demonstrates the importance of understanding the pharmacokinetics and enzyme distribution for improving chemotherapy's efficacy and safety (M. Miwa et al., 1998).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-14-6-10(11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBQYOOKUHBIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



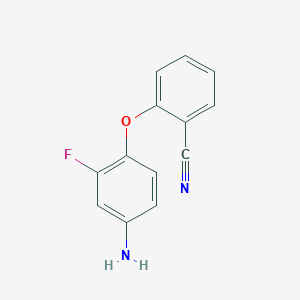
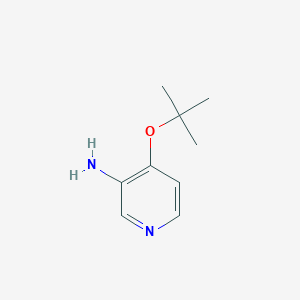
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)
![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)


![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)
![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)
